
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research chemical. MDPV is a psychoactive substance that can produce stimulant effects similar to those of amphetamines and cocaine. In recent years, MDPV has been the focus of numerous scientific studies aimed at understanding its synthesis, mechanism of action, and potential applications in various research fields.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of MDPV, as well as its potential for abuse.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, MDPV has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a research chemical, including its ability to produce stimulant effects similar to those of amphetamines and cocaine. Additionally, MDPV is relatively easy to synthesize and can be obtained in pure form. However, there are also several limitations to using MDPV in lab experiments, including its potential for abuse and the potential for neurotoxicity.
Zukünftige Richtungen
There are several areas of future research that could be explored with MDPV as a research chemical. One potential area of research is the development of novel treatments for addiction and other psychiatric disorders. Additionally, MDPV could be used as a tool to study the effects of stimulants on the brain and behavior, as well as the potential for neurotoxicity associated with these substances. Finally, MDPV could be used to study the interactions between neurotransmitters and their receptors, leading to a better understanding of the mechanisms underlying drug addiction and other psychiatric disorders.
Synthesemethoden
MDPV can be synthesized through a variety of methods, including the Leuckart route, reductive amination, and Mannich reaction. The Leuckart route involves the reaction of piperonal with methylamine, while reductive amination involves the reaction of p-toluidine with alpha-bromo-4-methylpropiophenone. The Mannich reaction involves the reaction of p-toluidine with formaldehyde and MDP-2-P.
Wissenschaftliche Forschungsanwendungen
MDPV has been used in a variety of scientific research applications, including as a tool to study the effects of psychoactive substances on the brain and behavior. MDPV has been shown to produce a range of behavioral effects, including hyperactivity, stereotypy, and locomotor activity. Additionally, MDPV has been used to study the effects of stimulants on the dopamine system, as it has been shown to increase dopamine release in the brain.
Eigenschaften
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-3-5-15(6-4-13)18-19-16(23-20-18)7-8-17(22)21-11-9-14(2)10-12-21/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPRPUDJRAPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

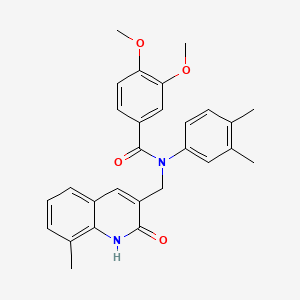
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)

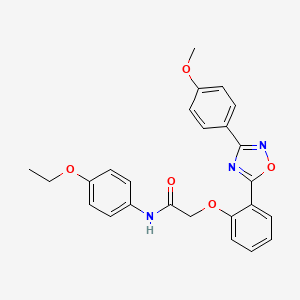
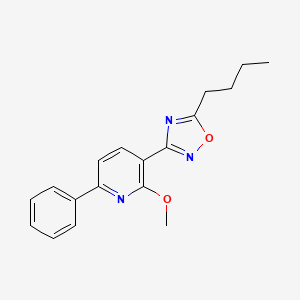
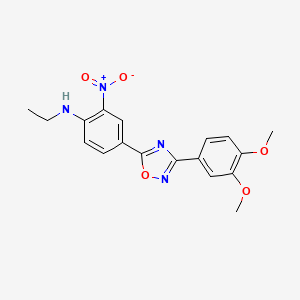

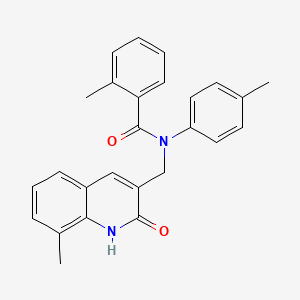
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


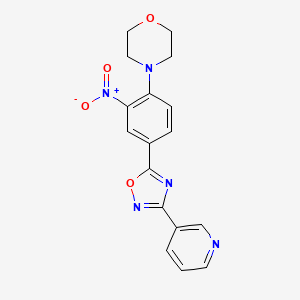
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)